4-Decyl-7-hydroxy-2H-1-benzopyran-2-one, a member of the benzopyran family, is characterized by its unique molecular structure and potential biological activities. This compound is notable for its hydroxyl group at the 7-position and a decyl alkyl chain, which may influence its solubility and reactivity. Benzopyrans are significant in various fields, including medicinal chemistry, due to their diverse pharmacological properties.
The compound can be synthesized through various organic chemistry methods, often involving derivatives of hydroxycoumarins. It is primarily studied for its applications in biological and medicinal chemistry.
4-Decyl-7-hydroxy-2H-1-benzopyran-2-one belongs to the class of benzopyran derivatives, specifically under the subclass of coumarins. Coumarins are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The synthesis of 4-Decyl-7-hydroxy-2H-1-benzopyran-2-one can be achieved through several methods:
The synthesis often involves controlling reaction parameters such as temperature, time, and concentration to optimize yield and purity. For example, reactions may be conducted at elevated temperatures (50°C to 80°C) for several hours, followed by purification steps such as recrystallization.
The molecular formula for 4-Decyl-7-hydroxy-2H-1-benzopyran-2-one is , with a molecular weight of approximately 252.36 g/mol. The structure features:
| Property | Value |
|---|---|
| Molecular Formula | C16H24O3 |
| Molecular Weight | 252.36 g/mol |
| IUPAC Name | 4-Decyl-7-hydroxychromen-2-one |
| SMILES Representation | CCCCCCCCC1=CC(=O)OC2=C1C=CC(=C2)O |
4-Decyl-7-hydroxy-2H-1-benzopyran-2-one can undergo various chemical transformations:
The specific conditions for these reactions vary based on desired outcomes:
The mechanism of action for 4-Decyl-7-hydroxy-2H-1-benzopyran-2-one primarily revolves around its interaction with biological targets:
4-Decyl-7-hydroxy-2H-1-benzopyran-2-one is expected to exhibit:
Key chemical properties include:
4-Decyl-7-hydroxy-2H-1-benzopyran-2-one has potential applications in various scientific fields:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: